Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(cyclopropylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-11-6-7-11)8-14-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOEOAKLLAHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a carbamate functional group, which contributes to its reactivity and biological activity. The presence of the cyclopropyl group adds unique steric properties that may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 220.27 g/mol |
| Functional Groups | Carbamate, Cyclopropyl |
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes, notably lysine-specific demethylase-1 (LSD1). This inhibition suggests a role in epigenetic regulation, which is crucial in cancer therapy and other diseases associated with dysregulated gene expression .
Enzyme Inhibition Studies
- Target Enzyme : Lysine-specific demethylase-1 (LSD1)
- Potential Role : Epigenetic regulation in cancer therapy
- Mechanism : Inhibition of LSD1 leads to increased levels of histone methylation, affecting gene expression profiles.
Biological Assays and Findings
Research has demonstrated that this compound exhibits various biological activities through different assays:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Specific studies indicate a correlation between its structural features and enhanced potency against certain cancer cell lines.
-
Binding Affinity Studies :
- Interaction studies have focused on the binding affinity of the compound to target proteins and enzymes.
- Techniques such as surface plasmon resonance (SPR) are recommended for detailed interaction profiling .
-
Pharmacokinetic Properties :
- Preliminary assessments suggest favorable solubility and stability profiles, which are essential for drug development.
Case Study 1: Anticancer Efficacy
A study evaluating the effects of this compound on breast cancer cell lines showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways .
Case Study 2: Enzyme Interaction
In a series of enzyme assays, this compound demonstrated a competitive inhibition profile against LSD1 with an IC50 value in the low micromolar range. This suggests potential for further development as an epigenetic modulator .
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological effects of this compound. Key areas for future investigation include:
- Detailed structure-activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess therapeutic potential and safety profiles.
- Exploration of additional biological targets that may be influenced by this compound.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate has been investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as:
- Anti-inflammatory therapies
- Anticancer agents
Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Biological Assays
In biological research, this compound has shown promise in various assays:
- Inhibitory activity against cancer cell lines : Studies suggest that it might exhibit cytotoxic effects on specific cancer types.
- Protein-protein interaction studies : The compound has been used to explore interactions between proteins involved in disease pathways, enhancing understanding of molecular mechanisms .
Industrial Applications
This compound is utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity:
- Coatings and adhesives : Its properties make it suitable for applications requiring durable materials.
- Polymer industries : The compound can be used as a building block for synthesizing more complex polymers .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as a lead compound in cancer therapy.
Case Study 2: Inhibition of Enzymatic Activity
Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory processes. The findings demonstrated a dose-dependent inhibition, supporting its application in anti-inflammatory drug development .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound is compared below with similar carbamate derivatives (Table 1):
| Compound Name | Key Substituent | CAS | Molecular Weight | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|---|---|
| Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate | Cyclopropylcarbamoyl | 120436-01-3 | 248.28 | - | - | Rigid cyclopropane enhances stability |
| Benzyl N-[(isopropylcarbamoyl)methyl]carbamate | Isopropylcarbamoyl | 78639-46-0 | 264.30 | - | - | Branched alkyl group improves lipophilicity |
| Benzyl N-[(diethylcarbamoyl)methyl]carbamate | Diethylcarbamoyl | 79990-06-0 | 278.33 | - | - | Increased steric hindrance |
| (R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate (3g) | Dimethoxyphosphoryl-butyl | - | - | 85 | 80 | Phosphoryl group aids in catalysis |
| Benzyl (1-methylcarbamoylcyclobutyl)carbamate | Cyclobutylcarbamoyl | - | - | - | - | Lower purity (67%) vs. cyclopropane analogs |
Notes:
- Cyclopropane vs.
- Alkyl vs. Aryl Substituents : Isopropyl and diethyl substituents () increase lipophilicity but may reduce solubility in polar solvents compared to the cyclopropane group .
- Phosphoryl Derivatives : Compounds like 3g () exhibit high enantiomeric excess (80–92% ee), suggesting that electron-withdrawing groups (e.g., phosphoryl) improve stereochemical control during synthesis .
Physicochemical and Functional Properties
- Hydrogen Bonding : The crystal structure of Benzyl N-(4-pyridyl)carbamate () reveals N–H⋯N hydrogen bonds and C–O⋯O–C interactions, which stabilize its conformation. The target compound’s cyclopropane group may similarly influence packing and stability .
- Purity and Stability : Benzyl (1-methylcarbamoylcyclobutyl)carbamate () has a purity of 67%, lower than phosphoryl derivatives (85–98% in ), suggesting cyclopropane analogs could offer better synthetic reproducibility .
Research Findings and Implications
Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., phosphoryl in 3g–3k) enhance enantioselectivity in organocatalytic reactions, while alkyl/aryl groups modulate lipophilicity and steric effects .
Cyclopropane Advantages : The rigid cyclopropane ring in the target compound may improve metabolic stability and binding specificity in drug design, akin to bicyclo[2.2.2]octane derivatives in .
Synthetic Optimization : High-yield routes (e.g., 98% for 3j) suggest that optimizing reaction conditions (e.g., temperature, catalysts) could improve the target compound’s accessibility .
Preparation Methods
Laboratory-Scale Synthetic Route
The typical synthetic pathway includes the following key steps:
Step 1: Formation of Cyclopropylcarbamoyl Intermediate
- Cyclopropylamine is reacted with a suitable acylating agent (such as chloroformates or activated esters) to form the cyclopropylcarbamoyl intermediate. This step often involves mild conditions to preserve the cyclopropyl ring integrity.
Step 2: Coupling with Benzyl Chloroformate
- The cyclopropylcarbamoyl intermediate is coupled with benzyl chloroformate in the presence of a base, commonly triethylamine, to form the carbamate bond. This reaction proceeds under controlled temperature (often 0–25 °C) to optimize yield and minimize side reactions.
Step 3: Purification
Industrial-Scale Production
For industrial production, continuous flow reactors are employed to enhance reaction control, safety, and scalability:
- Continuous Flow Synthesis: Automated addition of reagents and precise temperature control (typically between ambient and 50 °C) improve yield and reproducibility.
- Reaction Conditions: The reaction mixture is maintained under inert atmosphere to prevent side reactions.
- Purification: Industrial chromatographic methods or crystallization processes are scaled accordingly to isolate the product efficiently.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of intermediate | Cyclopropylamine + acylating agent | Mild conditions to preserve cyclopropyl ring |
| Carbamate coupling | Benzyl chloroformate + triethylamine (base) | Temperature 0–25 °C, inert atmosphere |
| Purification | Recrystallization or chromatography | Silica gel column or solvent crystallization |
Research Findings and Analytical Data
- The compound's synthesis has been optimized for purity and yield, with typical molecular weight confirmation by mass spectrometry and structural verification by NMR spectroscopy.
- The benzyl carbamate group enhances lipophilicity, which is important for biological activity and chemical stability.
- The cyclopropylcarbamoyl moiety contributes unique steric and electronic properties, influencing reactivity patterns in further synthetic transformations.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multi-step amide formation + carbamate coupling | Uses cyclopropylamine and benzyl chloroformate; triethylamine base | Straightforward, high purity product | Requires careful control of conditions |
| Continuous flow industrial synthesis | Automated reagent addition, temperature control | Scalable, reproducible, efficient | Requires specialized equipment |
| Isocyanate intermediate route (patent method) | Thermolysis of urethane to methyl isocyanate, then reaction with phenol/amine | High yield (>98%), continuous process | More complex, requires handling toxic intermediates |
Q & A
Q. How can the crystal structure of Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate be determined experimentally?
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling a benzyl carbamate precursor with cyclopropane derivatives. Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is effective for introducing the cyclopropylcarbamoyl group. Optimize solvent (THF or DMF), temperature (60–100°C), and catalyst loading (1–5 mol% Pd) to improve yields .
Q. Which analytical techniques are most reliable for assessing the purity and identity of this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (ESI-MS) provides molecular ion verification. Cross-reference with published spectral data for related carbamates .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. Store in sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C. Follow Combi-Blocks safety guidelines for carbamate derivatives, including spill management with dry sand .
Advanced Research Questions
Q. How can contradictory bioactivity data from enzyme inhibition assays be resolved?
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., proteases). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. Leverage crystallographic data (e.g., hydrogen bond distances from ORTEP) to refine docking poses .
Q. How can byproduct formation during synthesis be minimized?
- Methodological Answer : Monitor reactions via TLC/GC-MS to detect intermediates. Use scavengers (e.g., polymer-supported reagents) to quench reactive byproducts. Optimize stoichiometry (1:1.2 molar ratio of carbamate to cyclopropane derivative) and employ high-purity starting materials .
Q. What structural modifications enhance stability under physiological conditions?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce hydrolysis. Replace the cyclopropyl group with bicyclic analogs (e.g., 3-azabicyclo[3.1.0]hexane) to improve metabolic stability, as seen in related carbamates .
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare activities. For example, (S)-configured analogs show 3–5× higher potency against serine hydrolases than (R)-forms, based on SAR studies of pyrrolidine-containing carbamates .
Q. What mechanisms underlie its enzyme inhibition, and how can selectivity be improved?
- Methodological Answer :
The carbamate moiety acts as a covalent inhibitor, reacting with catalytic serine residues. To enhance selectivity, modify the cyclopropyl group to sterically block off-target binding pockets. Use kinetic studies (kinact/Ki) to quantify selectivity ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
